N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide is a derivative of piperazine that has been found to exhibit various biological properties such as antifungal, anticancer, and antiviral activities. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides under basic conditions. A common method includes the use of N,N-dimethylpiperazine and 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its biological activities, including antifungal, anticancer, and antiviral properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be due to the inhibition of fungal cell wall synthesis, while its anticancer activity could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpiperazine: A related compound with similar structural features but different biological activities.
2-methylbenzenesulfonamide: Shares the sulfonamide group but lacks the piperazine moiety.
Uniqueness
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide is unique due to its combination of the piperazine and sulfonamide groups, which confer distinct biological properties. This combination allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-12-6-4-5-7-13(12)15-8-10-16(11-9-15)19(17,18)14(2)3/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBZBPWDEJHOGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.